Flumequine
Beschreibung
Historical Development and Therapeutic Landscape of Quinolones
The journey of quinolone antimicrobials began not as a discovery from a natural source, but as a product of chemical synthesis. biorxiv.org The progenitor of this extensive class of antibiotics was nalidixic acid, discovered in 1962 by George Lesher and his colleagues as a byproduct during the synthesis of the antimalarial drug chloroquine. biorxiv.orgwikipedia.org This discovery marked the dawn of the first generation of quinolones. These early compounds, including nalidixic acid, oxolinic acid, cinoxacin, and pipemidic acid, were characterized by a narrow spectrum of activity, primarily targeting Gram-negative bacteria. biorxiv.orgwikipedia.org Their therapeutic application was largely confined to treating urinary tract infections due to their limited systemic distribution. nih.govnih.gov
The therapeutic landscape of quinolones expanded dramatically with subsequent structural modifications. A pivotal development was the introduction of a fluorine atom at the C-6 position of the quinolone structure, giving rise to the "fluoroquinolones". biorxiv.orgwikipedia.org This innovation, starting around the 1970s and 1980s with compounds like norfloxacin, ushered in the second generation of quinolones. wikipedia.orgresearchgate.net Fluoroquinolones exhibited a much broader spectrum of activity, including against some Gram-positive bacteria, and possessed improved pharmacokinetic properties that allowed for systemic use in treating a wide array of infections, from respiratory to gastrointestinal. wikipedia.orgresearchgate.netnih.gov
Further refinements led to third and fourth-generation fluoroquinolones, which offered even greater potency against Gram-positive and anaerobic bacteria. wikipedia.org The mechanism of action for all quinolones is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are vital for DNA replication, transcription, and repair, ultimately leading to bacterial cell death. nih.govscielo.br
Flumequine's Classification within the Quinolone Class
This compound is classified as a first-generation quinolone antibiotic. nih.govresearchgate.net It shares this classification with compounds like nalidixic acid, oxolinic acid, and pipemidic acid, which are noted for their activity against aerobic Gram-negative bacteria. nih.gov
Table 1: Classification of Early Quinolones
| Generation | Compound | Key Characteristics |
|---|---|---|
| First | Nalidixic Acid | Progenitor of the class, narrow spectrum (Gram-negative). wikipedia.orgnih.gov |
| First | Oxolinic Acid | Similar to nalidixic acid, used in veterinary medicine. nih.govnih.gov |
| First | Pipemidic Acid | Used for urinary tract infections. nih.gov |
Significance of this compound in Veterinary Medicine and Aquaculture
This compound found its primary and most significant application in the veterinary field, where it was used to treat a range of bacterial infections in livestock and farmed aquatic species. thefishsite.comanalis.com.my Its use was particularly prominent for enteric infections caused by Gram-negative pathogens. thefishsite.com
In terrestrial livestock, this compound was administered to cattle, pigs, sheep, goats, and poultry. scielo.brresearchgate.net It was indicated for gastrointestinal infections such as colibacillosis and salmonellosis, as well as respiratory and urinary tract infections caused by susceptible bacteria like E. coli, Salmonella spp., and Pasteurella spp. researchgate.netresearchgate.net
The importance of this compound also extended to aquaculture, one of the fastest-growing food production sectors. aquahoy.com It was used to control significant bacterial diseases in farmed fish, particularly salmonids. nih.govrsc.org Key applications included the treatment of:
Vibriosis: Caused by Vibrio species, a common and serious disease in marine aquaculture. researchgate.net
Furunculosis: A systemic infection in salmonid fish caused by Aeromonas salmonicida. rsc.org
Enteric Redmouth Disease: An infection in trout and salmon caused by Yersinia ruckeri. researchgate.net
This compound's utility in these sectors stemmed from its efficacy against prevalent Gram-negative pathogens and its suitability for oral administration, often mixed into feed or water for mass medication of animal populations. thefishsite.comresearchgate.net
Table 2: Applications of this compound in Animal Health
| Sector | Animal Group | Primary Indications | Target Pathogens (Examples) |
|---|---|---|---|
| Veterinary Medicine | Poultry, Cattle, Swine, Sheep, Goats | Enteric, respiratory, and urinary tract infections. scielo.brresearchgate.net | E. coli, Salmonella spp., Pasteurella spp. researchgate.netresearchgate.net |
Research Imperatives Arising from this compound Usage
The widespread use of this compound in animal production gave rise to several critical research imperatives, primarily centered on public health and environmental safety. These concerns have driven a significant body of scientific investigation and regulatory action.
A primary research focus has been antimicrobial resistance . Studies have shown that the use of this compound in livestock can select for resistant strains of bacteria, such as E. coli. Research has demonstrated that this compound can induce the same resistance-causing genetic mutations (e.g., in the gyrA gene) as more potent fluoroquinolones used in human medicine, like enrofloxacin (B1671348). This raises concerns about cross-resistance, where bacteria resistant to this compound may also be resistant to clinically important fluoroquinolones, potentially compromising the treatment of human infections.
Another significant area of research is the issue of drug residues in food products. The presence of this compound residues in meat, milk, and fish intended for human consumption has been a major concern. This led to regulatory actions, including the establishment and later withdrawal of Maximum Residue Limits (MRLs) by bodies like the Joint FAO/WHO Committee on Food Additives (JECFA), citing evidence of genotoxic potential. This has necessitated the development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and microbiological screening tests, to monitor for residues in food.
The environmental impact of this compound is a third crucial research imperative. A substantial portion of the administered drug is excreted unchanged into the environment through animal waste. Its presence has been detected in surface water and sediments, particularly near aquaculture sites. Research into the ecotoxicity of this compound has shown it can be toxic to aquatic organisms, including algae and crustaceans, which form the base of the aquatic food chain. Furthermore, the environmental presence of sub-inhibitory concentrations of this compound can contribute to the selection for antibiotic-resistant bacteria in the environment.
These concerns have collectively spurred research into alternatives to antibiotics in aquaculture and animal husbandry. Investigated alternatives include the development of vaccines, the use of probiotics and prebiotics to improve gut health, phage therapy, and the application of plant-derived compounds.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPPJIUMHPXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045623 | |
| Record name | Flumequine | |
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Molecular Weight |
261.25 g/mol | |
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Physical Description |
Solid | |
| Record name | Flumequine | |
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Solubility |
Insoluble in water, Soluble in alkaline solutions and alcohol | |
| Record name | FLUMEQUINE | |
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Color/Form |
White crystalline powder | |
CAS No. |
42835-25-6 | |
| Record name | Flumequine | |
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| Record name | FLUMEQUINE | |
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| Record name | FLUMEQUINE | |
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| Record name | Flumequine | |
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Melting Point |
253-255 °C, 253 - 255 °C | |
| Record name | FLUMEQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Flumequine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action and Molecular Interactions of Flumequine
Elucidation of Primary Antimicrobial Targets
Flumequine's efficacy stems from its ability to disrupt the vital functions of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival, as they manage the supercoiling and decatenation of chromosomal DNA mdpi.compatsnap.comnih.gov. By targeting these enzymes, this compound leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death ontosight.ai.
DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂) nih.govgoogle.com. This enzyme is crucial for introducing negative supercoils into DNA, a process vital for various cellular functions including DNA replication patsnap.comgoogle.comuniprot.org. This compound inhibits DNA gyrase by stabilizing the enzyme-DNA complex, thereby blocking DNA strand passage catalysis and generating lethal double-strand breaks nih.govsigmaaldrich.cn.
This compound binds to the A subunit of DNA gyrase, forming a complex that prevents the enzyme from introducing supercoils into the DNA patsnap.com. This interruption halts the replication process, as the DNA cannot be properly untangled and replicated patsnap.com. Mutations in the GyrA subunit are a significant factor in the emergence of high-level resistance to quinolones, including this compound mdpi.comnih.gov. For instance, an amino acid substitution of serine by isoleucine at position 83 (according to Escherichia coli numbering) in the GyrA subunit has been widely described as conferring high-level resistance to quinolones mdpi.com. Other mutations in GyrA at positions 90, 91, and 94 have also been identified as contributing to quinolone resistance in Mycobacterium tuberculosis nih.gov.
While the GyrA subunit is a primary site of interaction for quinolones, the GyrB subunit also plays a critical role in DNA gyrase function, particularly in ATP binding and hydrolysis, which powers the supercoiling reaction google.com. Studies have shown a high incidence of mutations in the GyrB subunit among this compound-resistant bacterial isolates mdpi.com. These mutations can involve one to three amino acid substitutions, with common changes observed at positions 400 (leucine to isoleucine) and 413 (arginine to lysine) (according to Escherichia coli numbering) mdpi.com. Additionally, a third mutation at position 423 (valine to glycine) has been reported in some resistant isolates mdpi.com. These alterations in the GyrB subunit contribute to reduced susceptibility to this compound mdpi.com.
DNA Topoisomerase IV Inhibition
In addition to DNA gyrase, this compound also targets DNA topoisomerase IV, another essential bacterial type II topoisomerase patsnap.comontosight.aipatsnap.comnih.gov. Topoisomerase IV is primarily involved in the decatenation of interlinked daughter chromosomes, a crucial step for the segregation of replicated DNA during cell division patsnap.comnih.govresearchgate.net. By inhibiting topoisomerase IV, this compound prevents the proper separation of these chromosomes, further impeding bacterial cell division patsnap.com.
Molecular docking studies have explored the interactions of fluoroquinolones, including this compound, with human DNA topoisomerase IIα (TopoIIα) nih.govresearchgate.netscite.ai. These in silico investigations indicate that fluoroquinolones can form hydrogen bonds and exhibit good binding affinity with human TopoIIα nih.govresearchgate.netscite.ai. Although specific binding residues for this compound with TopoIIα are not explicitly detailed in all studies, general amino acid residues of TopoIIα involved in interactions with fluoroquinolones include GLN773, ASN770, LYS723, and TRP931 nih.govresearchgate.netnih.gov. This binding suggests a potential for interaction with eukaryotic topoisomerases, which is a characteristic of some fluoroquinolones wikipedia.org.
Table 1: General Fluoroquinolone Binding Residues in Human Topoisomerase IIα
| Enzyme Subunit | Amino Acid Residues |
| TopoIIα | GLN773, ASN770, LYS723, TRP931 nih.govresearchgate.netnih.gov |
Molecular docking studies have also investigated the binding of this compound to human DNA topoisomerase IIβ (TopoIIβ) nih.govresearchgate.net. This compound was observed to bind with the ARG820 residue of human TopoIIβ, demonstrating a binding energy of -8.79 kcal/mol nih.gov. Other fluoroquinolones have shown interactions with various amino acid residues of TopoIIβ, including ASP479, SER480, ARG503, LYS456, and GLN778 nih.govresearchgate.netnih.gov. These findings provide insights into the molecular interactions of this compound with human topoisomerase enzymes.
Table 2: this compound Binding to Human Topoisomerase IIβ
| Enzyme Subunit | Amino Acid Residue | Binding Energy (kcal/mol) |
| TopoIIβ | ARG820 | -8.79 nih.gov |
Downstream Cellular and Biochemical Effects
The molecular interactions of this compound with bacterial topoisomerases lead to significant downstream cellular and biochemical consequences, primarily involving DNA damage and the inhibition of bacterial DNA replication.
Induction of DNA Damage and Strand Breaks
The inhibition of bacterial DNA gyrase and topoisomerase IV by this compound results in the accumulation of DNA damage, specifically double-strand breaks ontosight.ai. Reports of quinolone-induced DNA damage date back to 1986 wikipedia.org. Research utilizing the alkaline single-cell gel electrophoresis, or comet assay, has elucidated this compound's capacity to induce DNA strand breaks nih.govoup.cominchem.org.
Studies conducted in mice have shown that this compound induces dose-dependent DNA damage across various tissues nih.govinchem.org. For instance, adult mice exhibited DNA damage in the stomach, colon, and urinary bladder three hours post-administration, although this damage was not evident after 24 hours nih.govinchem.org. Furthermore, DNA damage was observed in the regenerating liver and the livers of infant mice at the three-hour time point nih.govinchem.org. These findings strongly indicate that this compound possesses an initiating potential in mouse livers, which is directly linked to its ability to induce DNA strand breaks nih.govoup.cominchem.org. While fluoroquinolones generally demonstrate a lower affinity for mammalian topoisomerases compared to bacterial enzymes, in vitro assays have revealed that this compound can exert notable inhibitory effects on eukaryotic topoisomerase II relative to its impact on bacterial gyrase nih.govoup.com.
Table 1: this compound-Induced DNA Damage in Mouse Tissues (Comet Assay Findings)
| Tissue/Condition | Time after Administration | DNA Damage Observation |
| Adult mouse stomach | 3 hours | Dose-dependent DNA damage present nih.govinchem.org |
| Adult mouse colon | 3 hours | Dose-dependent DNA damage present nih.govinchem.org |
| Adult mouse urinary bladder | 3 hours | Dose-dependent DNA damage present nih.govinchem.org |
| Adult mouse stomach | 24 hours | No DNA damage observed nih.govinchem.org |
| Regenerating liver (mice) | 3 hours | DNA damage present nih.govinchem.org |
| Infant mouse liver | 3 hours | DNA damage present nih.govinchem.org |
Impact on Bacterial DNA Replication
The primary impact of this compound on bacterial DNA replication stems from its direct inhibition of DNA gyrase and topoisomerase IV patsnap.comzellbio.eutoku-e.com. By binding to the A subunit of DNA gyrase, this compound prevents the enzyme from introducing the necessary negative supercoils into the bacterial DNA patsnap.com. This interruption effectively halts the replication process, as the bacterial DNA cannot be properly untangled and duplicated patsnap.comzellbio.eutoku-e.com.
Simultaneously, this compound's inhibition of topoisomerase IV impedes its vital role in the separation of interlinked daughter chromosomes during bacterial cell division patsnap.com. This dual mechanism, which targets both DNA supercoiling and chromosome segregation, profoundly disrupts the normal processes of DNA replication and, consequently, bacterial cell division patsnap.comontosight.aipatsnap.com. The culmination of these molecular interactions is the effective cessation of bacterial growth and proliferation, leading to bactericidal activity patsnap.comontosight.aipatsnap.comzellbio.eu.
Antimicrobial Spectrum and Efficacy Studies of Flumequine
In Vitro Susceptibility Profiling
In vitro studies are fundamental to characterizing the antimicrobial spectrum of an antibiotic by determining the minimum inhibitory concentration (MIC) required to prevent the visible growth of a specific bacterial strain.
Flumequine demonstrates notable activity against Gram-negative bacteria, particularly those within the Enterobacteriaceae family. nih.gov
Escherichia coli is a primary target for this compound. Studies have shown that the susceptibility of E. coli can vary significantly, often depending on the origin of the isolates and their history of antibiotic exposure. For susceptible wild-type strains, representative MIC values have been reported in the range of 0.12 µg/mL to 0.5 µg/mL. A study of 21 E. coli strains isolated from calves determined a median MIC (MIC50) of 0.5 µg/mL.
However, resistance is a significant factor, and high MICs are observed in resistant isolates. nih.gov Resistance is often linked to specific mutations in the quinolone resistance-determining region (QRDR), particularly in the gyrA gene. nih.gov For instance, E. coli isolates with specific amino acid substitutions in the GyrA protein, such as S83L or D87G, exhibit significantly elevated MICs to this compound. nih.gov In one study, isolates with these mutations demonstrated the ability to grow on selection plates containing 2 mg/L of this compound, with specific MICs recorded as being greater than 32 mg/L. nih.govuu.nl
| Escherichia coli Strain Type | Reported MIC (μg/mL) | Reference |
|---|---|---|
| Representative Susceptible Strains | 0.12 - 0.5 | |
| Calf Isolates (n=21), MIC50 | 0.5 | |
| Resistant Isolate with D87G gyrA Mutation | 16 | uu.nl |
| Resistant Isolate with S83L gyrA Mutation | >32 | uu.nl |
The activity of this compound against Pseudomonas species has been investigated, particularly in the context of aquaculture where quinolones have been used. A study analyzing 65 bacterial isolates from Chilean salmonid farms, of which over half were Pseudomonas species, found a wide range of MIC values from 0.25 µg/mL to over 64 µg/mL. mdpi.com For this collection of isolates, the MIC50 and MIC90 were 8 µg/mL and 64 µg/mL, respectively. mdpi.com The study categorized isolates with an MIC of ≥16 µg/mL as resistant, with the highest MIC values (≥64 µg/mL) being observed in six Pseudomonas isolates. mdpi.com
| Bacterial Group / Isolate | Parameter | MIC (μg/mL) | Reference |
|---|---|---|---|
| Total Isolates from Salmon Farms (n=65) | MIC Range | 0.25 - >64 | mdpi.com |
| Total Isolates from Salmon Farms (n=65) | MIC50 | 8 | mdpi.com |
| Total Isolates from Salmon Farms (n=65) | MIC90 | 64 | mdpi.com |
| Pseudomonas Isolates (n=7) | MIC for Resistant Strains | 16 | mdpi.com |
| Pseudomonas Isolates (n=2) | MIC for Resistant Strains | 32 | mdpi.com |
| Pseudomonas Isolates (n=6) | MIC for Highly Resistant Strains | ≥64 | mdpi.com |
Vibrio fischeri (reclassified as Aliivibrio fischeri) is a marine bacterium known for its bioluminescent properties and is not typically considered a primary pathogen. wikipedia.org It is widely utilized in ecotoxicology as a bioindicator organism in tests that measure the inhibition of its light emission to determine the toxicity of chemical substances. wikipedia.orgresearchgate.net As such, literature focuses on its use in toxicity assays rather than its susceptibility to antimicrobials.
However, in vitro susceptibility data for this compound is available for other pathogenic Vibrio species that are significant in aquaculture. These studies show that this compound is highly active against several important fish pathogens. nih.govresearchgate.net
| Vibrio Species | MIC (μg/mL) | Reference |
|---|---|---|
| Vibrio damsela | 0.019 | nih.gov |
| Vibrio anguillarum Serotype 1b | 0.15 | nih.gov |
| Vibrio fluvialis | 0.15 | nih.gov |
| Vibrio alginolyticus | 1.2 | nih.gov |
While this compound is known to be active against members of the Enterobacteriaceae family, specific and recent in vitro susceptibility data for Klebsiella pneumoniae against this compound is limited in the scientific literature. Much of the contemporary research on antimicrobial resistance in K. pneumoniae focuses on newer generation fluoroquinolones such as ciprofloxacin (B1669076) and levofloxacin (B1675101). nih.govnih.govresearchgate.net Resistance to the fluoroquinolone class in K. pneumoniae is well-documented and is primarily mediated by chromosomal mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes, as well as by plasmid-mediated quinolone resistance (PMQR) mechanisms. nih.gov
This compound is a first-generation quinolone, a class of antimicrobials that is generally more active against Gram-negative than Gram-positive bacteria. nih.govnih.gov The primary target for quinolones in Gram-negative bacteria is DNA gyrase, whereas in Gram-positive bacteria, topoisomerase IV is often the more susceptible target. nih.gov Later generations of fluoroquinolones were specifically developed to enhance activity against Gram-positive pathogens like Streptococcus pneumoniae. nih.gov
While comprehensive MIC data for this compound against a wide array of Gram-positive bacteria is scarce, studies on related first-generation compounds provide some insight. For example, oxolinic acid has been shown to possess in vitro activity against Staphylococcus aureus but lacks activity against other Gram-positive aerobic cocci. nih.gov This suggests that the spectrum of this compound against Gram-positive organisms is likely to be limited and variable.
Atypical Bacterial Pathogens (Brachyspira spp.)
This compound, a quinolone antimicrobial, has been investigated for its activity against atypical bacterial pathogens, specifically Brachyspira hyodysenteriae, the primary causative agent of swine dysentery. nih.govmdpi.com Swine dysentery is a severe mucohemorrhagic diarrheal disease affecting pigs, and control often relies on a limited number of effective antimicrobials. nih.govnih.gov While some field practitioners have suggested this compound use can minimize the impact of swine dysentery outbreaks, in vitro studies indicate poor efficacy against the bacterium. nih.govresearchgate.net
A study evaluating the in vitro activity of this compound against 48 field isolates of B. hyodysenteriae using a microdilution test reported relatively high minimum inhibitory concentration (MIC) values. nih.gov The study found that the MIC50, the concentration required to inhibit the growth of 50% of the isolates, was 50 µg/mL. nih.govnih.gov This high MIC value suggests a poor intrinsic activity of this compound against B. hyodysenteriae. nih.gov Researchers have noted that for an antibacterial agent to be effective, it must reach the site of infection in sufficient concentrations to eliminate the pathogen. mdpi.com In the case of swine dysentery, the infection is located in the large intestine. researchgate.net However, studies on the concentration of this compound in the pig colon have not been extensively conducted, making it difficult to definitively establish its efficacy for controlling this specific disease. nih.govresearchgate.net Based on the high in vitro MIC values, it is suggested that the recommended dosage regimens for this compound would likely be insufficient to kill B. hyodysenteriae. mdpi.comnih.gov Any observed clinical effect in swine dysentery outbreaks might be related to this compound's activity against other bacteria involved in the disease's pathogenesis, rather than a direct effect on B. hyodysenteriae. nih.gov
Minimum Inhibitory Concentration (MIC) and Pharmacodynamic Parameters
Determination of MIC Values across Bacterial Isolates
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. This compound's efficacy has been evaluated against a range of bacterial isolates, primarily Gram-negative organisms of veterinary importance. nih.govnih.gov
Studies have determined MIC values for this compound against various pathogens. For instance, in an investigation of porcine pathogens in Italy, MICs for Escherichia coli, Salmonella spp., Pasteurella spp., and Bordetella spp. were found to be in the range of 0.5 to >64 µg/mL. nih.gov Within that study, Pasteurella multocida strains were found to be particularly sensitive, with an MIC90 (the concentration required to inhibit 90% of isolates) of 0.5 µg/mL. nih.gov In contrast, the activity against Brachyspira hyodysenteriae is notably poor, with an MIC50 of 50 µg/mL. nih.govmdpi.com For other intestinal pathogens like Salmonella typhimurium and Escherichia coli, the MIC50 values have been reported as 2 µg/mL and 32 µg/mL, respectively. mdpi.com A study involving 235 E. coli field strains isolated from poultry was also conducted to determine MIC values for use in pharmacodynamic modeling. researchgate.netnih.gov
The table below summarizes key MIC findings for this compound against various bacterial isolates.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| Brachyspira hyodysenteriae | 48 | Not Specified | 50 | Not Specified | nih.gov |
| Escherichia coli (Porcine) | Not Specified | 0.5 to >64 | Not Specified | Not Specified | nih.gov |
| Salmonella spp. (Porcine) | Not Specified | 0.5 to >64 | Not Specified | Not Specified | nih.gov |
| Pasteurella multocida (Porcine) | Not Specified | 0.5 to >64 | Not Specified | 0.5 | nih.gov |
| Bordetella spp. (Porcine) | Not Specified | 0.5 to >64 | Not Specified | Not Specified | nih.gov |
| Salmonella typhimurium | Not Specified | Not Specified | 2 | Not Specified | mdpi.com |
| Escherichia coli | Not Specified | Not Specified | 32 | Not Specified | mdpi.com |
| Escherichia coli (Poultry) | 235 | Not Specified | Not Specified | Not Specified | researchgate.netnih.gov |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Efficacy Prediction
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a crucial tool used to establish rational dosage regimens for antimicrobial agents and predict their efficacy. accp1.orgdntb.gov.ua This approach integrates the drug's pharmacokinetic properties (what the body does to the drug) with its pharmacodynamic properties (what the drug does to the bacteria), primarily the MIC. nih.govmdpi.com The goal is to optimize therapy to maximize efficacy while minimizing the development of resistance. accp1.org
For concentration-dependent antimicrobials like fluoroquinolones, the key PK/PD indices used to predict clinical efficacy are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC24/MIC). researchgate.netaccp1.orgmdpi.com These indices help determine if a dosing regimen can achieve drug concentrations sufficient to inhibit or kill the target pathogen. nih.gov
A study evaluating this compound efficacy in treating colibacillosis in turkeys utilized a PK/PD model. researchgate.netnih.gov The research determined the MICs of 235 E. coli field strains and measured the pharmacokinetic parameters of this compound in turkeys. researchgate.netnih.gov The findings revealed that for both oral bolus and pulsed administration in drinking water, the resulting Cmax/MIC50 and AUC/MIC50 ratios were considerably lower than the established breakpoints for fluoroquinolones that are typically associated with efficacy. researchgate.netnih.gov
For example, after a 10-hour pulsed administration of 15 mg/kg in drinking water, the Cmax/MIC50 ratio was 0.19 on day 1 and 0.30 on day 5, while the AUC/MIC50 ratio was 2.09 on day 1 and 3.22 on day 5. researchgate.netnih.gov Even when the dose was doubled to 30 mg/kg, the Cmax/MIC50 ratios were 0.49 (day 1) and 0.69 (day 5), and the AUC/MIC50 ratios were 5.15 (day 1) and 6.57 (day 5). researchgate.netnih.gov These results from PK/PD analysis suggest that standard dosing regimens may not be sufficient to achieve the necessary therapeutic targets for treating colibacillosis in turkeys, especially considering the MIC values of circulating strains. researchgate.netunimi.it Such modeling underscores the importance of revising dosage schemes based on specific diagnostic findings to ensure the prudent use of antimicrobials. nih.gov
Mechanisms of Antimicrobial Resistance to Flumequine
Target-Site Mutations in Quinolone Resistance-Determining Regions (QRDR)
Chromosomal mutations within the quinolone resistance-determining regions (QRDR) of genes encoding DNA gyrase (GyrA and GyrB) and topoisomerase IV (ParC and ParE) are a primary mechanism of flumequine resistance. biorxiv.orgnih.govmdpi.com These mutations lead to amino acid substitutions that alter the structure of the target proteins, thereby reducing the binding affinity of this compound and consequently its antibacterial efficacy. mdpi.com
GyrA Gene Mutations (e.g., S83L, D87G, S95T)
Mutations in the gyrA gene are frequently observed in this compound-resistant isolates and are considered critical for the emergence of high-level resistance. mdpi.commdpi.com The most common and impactful mutations occur at specific amino acid positions within the GyrA subunit. For instance, the S83L (serine to leucine (B10760876) at position 83) mutation is widely associated with quinolone resistance and can significantly influence this compound resistance. biorxiv.orgmdpi.comnih.govnih.govfrontiersin.org This substitution, along with D87G (aspartic acid to glycine (B1666218) at position 87), has been specifically identified in Escherichia coli isolates exposed to this compound, demonstrating that this compound selects for similar resistance mechanisms as enrofloxacin (B1671348). biorxiv.orgnih.govresearchgate.net In some studies, a single mutation in GyrA, such as S83L, has been observed in this compound-resistant isolates, sometimes leading to high minimum inhibitory concentrations (MICs). mdpi.comresearchgate.net The D87N (aspartic acid to asparagine at position 87) mutation has also been linked to fluoroquinolone resistance, often co-occurring with S83L. frontiersin.orgdovepress.com While S95T (serine to threonine at position 95) has been identified as a prevalent gyrA mutation contributing to fluoroquinolone resistance in Mycobacterium tuberculosis, its direct association with this compound resistance in other bacterial species is less frequently detailed in the provided search results. researchgate.net
Table 1: Common GyrA Mutations and their Impact on Quinolone Resistance
| Mutation (Amino Acid Change) | Associated Quinolone/Fluoroquinolone | Observed Impact on Resistance | References |
|---|---|---|---|
| S83L (Serine to Leucine) | This compound, Enrofloxacin, Ciprofloxacin (B1669076), Levofloxacin (B1675101) | Strong influence on quinolone resistance, increased MICs, often first step towards resistance | biorxiv.orgmdpi.comnih.govnih.govfrontiersin.orgnih.govresearchgate.netdovepress.combiorxiv.org |
| D87G (Aspartic acid to Glycine) | This compound, Enrofloxacin, Ciprofloxacin | Similar effect to single S83L mutation, contributes to higher resistance when combined with S83L | biorxiv.orgnih.govnih.govnih.govresearchgate.net |
| D87N (Aspartic acid to Asparagine) | Fluoroquinolones, Ciprofloxacin | Often co-occurs with S83L, crucial factor for ciprofloxacin resistance | frontiersin.orgdovepress.com |
| S95T (Serine to Threonine) | Fluoroquinolones (e.g., in M. tuberculosis) | Prevalent in FQ resistance, highlights need for updated diagnostic assays | researchgate.net |
GyrB Gene Mutations (e.g., E501D, A533P)
Mutations in the gyrB gene also contribute to this compound resistance, although they are generally less frequent than gyrA mutations. nih.govmdpi.com Studies on bacteria isolated from salmon farms have shown a high incidence of mutations in GyrB (14 out of 17 resistant isolates) in the context of this compound resistance, contrasting with a lower incidence of GyrA mutations in the same study. nih.govmdpi.com Specific amino acid substitutions in GyrB, such as E501D (glutamic acid to aspartic acid at position 501) and A533P (alanine to proline at position 533), have been detected in fluoroquinolone-resistant strains, including Mycobacterium tuberculosis. researchgate.netmbl.or.kr While these mutations are associated with fluoroquinolone resistance, their direct and specific impact on this compound resistance in various bacterial species requires further detailed research findings. Some research indicates that novel mutations in the GyrB subunit may not directly confer high-level resistance on their own, but rather contribute to higher resistance when active efflux mechanisms are also present. mdpi.com
Efflux Pump Mediated Resistance
Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents, including this compound, out of the bacterial cell, thereby reducing the intracellular drug concentration and contributing to resistance. nih.govnih.govgardp.org This mechanism can lead to multidrug resistance due to the broad substrate specificity of many efflux systems. nih.gov
Identification of Efflux Pump Genes (e.g., qepA, oqxA, oqxB)
Several efflux pump genes have been identified as contributing to quinolone and fluoroquinolone resistance, including those that can affect this compound susceptibility. The qepA gene, often plasmid-mediated, encodes an efflux pump that can reduce susceptibility or confer resistance to fluoroquinolones like this compound. nih.govbrieflands.comnih.govsemanticscholar.org The OqxAB efflux pump system, composed of OqxA (periplasmic part) and OqxB (transmembrane protein), is another significant contributor to reduced susceptibility or resistance to fluoroquinolones, including this compound, ciprofloxacin, and norfloxacin. brieflands.comnih.govsemanticscholar.orgnih.govekb.eg These genes can be located on both chromosomes and plasmids, facilitating their dissemination. brieflands.com Studies have shown that bacterial isolates exhibiting resistance or reduced susceptibility to quinolones mediated by efflux pump activity are highly prevalent, suggesting a major role of intrinsic resistance mediated by active efflux. nih.govmdpi.comresearchgate.net
Table 2: Key Efflux Pump Genes and their Role in this compound Resistance
| Efflux Pump Gene(s) | Efflux Pump System | Role in Resistance | Associated Compounds/Classes | References |
|---|---|---|---|---|
| qepA | QepA efflux pump | Contributes to reduced susceptibility/resistance | Fluoroquinolones (e.g., this compound, levofloxacin, imipenem, meropenem, ceftriaxone) | nih.govbrieflands.comnih.govsemanticscholar.org |
| oqxA, oqxB | OqxAB efflux pump | Responsible for reduced susceptibility/resistance | Fluoroquinolones (e.g., this compound, ciprofloxacin, norfloxacin), olaquindox | nih.govbrieflands.comnih.govsemanticscholar.orgnih.govekb.eg |
Role of Efflux Pump Inhibitors in Restoring Susceptibility
Efflux pump inhibitors (EPIs) are compounds that can impede the function of efflux pumps, thereby increasing the intracellular concentration of antibiotics and restoring bacterial susceptibility. mdpi.comencyclopedia.pubnih.govmdpi.com The use of EPIs is a promising strategy to combat antimicrobial resistance, as they can re-sensitize resistant microorganisms to existing antibiotics and potentially lessen the selection of new resistant mutants. encyclopedia.pubnih.gov For example, in studies on bacteria isolated from salmon farms, the efflux pump inhibitor Phe-Arg-β-naphthylamide (PAβN) significantly decreased the minimum inhibitory concentrations (MICs) of this compound in a high percentage (75%) of the studied isolates, demonstrating the active participation of efflux systems in this compound resistance. nih.govmdpi.comresearchgate.net Other synthetic EPIs like 1-(1-Naphthylmethyl)-piperazine (NMP) have been shown to restore the activity of RND (Resistance-Nodulation-Division) pump substrates, including fluoroquinolones, by interfering with the functional assembly of efflux pumps. mdpi.comnih.gov While many EPIs show promise in laboratory settings, their clinical application is often limited by issues such as cellular toxicity. mdpi.comnih.gov
Plasmid-Mediated Quinolone Resistance (PMQR)
Plasmid-mediated quinolone resistance (PMQR) refers to resistance mechanisms encoded by genes located on mobile genetic elements, such as plasmids, which can be horizontally transferred between bacteria mims.comuni.lu. While PMQR determinants typically confer only low-level resistance to fluoroquinolones, they are crucial as they can facilitate the selection of higher-level resistance when bacteria are exposed to antimicrobial agents mims.comuni.lu. The presence of PMQR genes can also interfere with quinolone action in seemingly susceptible bacteria and enhance the selection of chromosomal mutations that lead to high-level resistance uni.lufishersci.ca. Three primary mechanisms contribute to PMQR: Qnr proteins, the aminoglycoside acetyltransferase variant AAC(6′)-Ib-cr, and efflux pumps like QepA and OqxAB uni.lufishersci.ca.
qnr Genes (e.g., qnrA, qnrB, qnrC, qnrD, qnrS)
The qnr genes encode a family of pentapeptide-repeat proteins (Qnr proteins) that protect bacterial DNA gyrase and topoisomerase IV from quinolone inhibition uni.lufishersci.caciteab.comwikidata.org. These proteins act by binding to the DNA gyrase and topoisomerase IV enzymes, preventing quinolones from forming stable drug-enzyme-DNA complexes, which are essential for the antibiotics' bactericidal action uni.lufishersci.caciteab.com. Various qnr gene variants have been identified, including qnrA, qnrB, qnrC, qnrD, and qnrS uni.lufishersci.cawikidata.orgnih.gov.
The qnr genes are often found on plasmids, frequently associated with mobile or transposable elements, and can be incorporated into integrons, such as sul1-type integrons uni.lu. Their widespread occurrence, particularly in aquatic environments, is often linked to the release of bacteria carrying these genes through anthropogenic pollution and the selective pressure exerted by antimicrobial residues citeab.comfishersci.ca. For instance, qnrS has been reported as a predominant PMQR gene in Escherichia coli isolates from aquatic samples wikipedia.org.
Table 1: Key qnr Gene Variants and Their Role in Quinolone Resistance
| qnr Gene Variant | Mechanism of Action (Qnr Protein) | Common Association | Impact on Resistance |
| qnrA | Protects DNA gyrase and topoisomerase IV uni.lu | Plasmids, integrons uni.lu | Low-level quinolone resistance uni.lu |
| qnrB | Protects DNA gyrase and topoisomerase IV uni.lu | Plasmids, integrons uni.lu | Low-level quinolone resistance uni.lu |
| qnrC | Protects DNA gyrase and topoisomerase IV uni.lu | Plasmids, integrons uni.lu | Low-level quinolone resistance uni.lu |
| qnrD | Protects DNA gyrase and topoisomerase IV uni.lu | Plasmids, integrons uni.lu | Low-level quinolone resistance uni.lu |
| qnrS | Protects DNA gyrase and topoisomerase IV uni.lu | Plasmids, integrons uni.lu | Low-level quinolone resistance uni.lu |
aac(6′)-Ib-cr Gene
The aac(6′)-Ib-cr gene is a variant of the common aminoglycoside acetyltransferase aac(6′)-Ib uni.lumims.comnih.gov. This bifunctional enzyme confers resistance to both aminoglycosides and certain fluoroquinolones mims.comnih.govciteab.com. Specifically, AAC(6′)-Ib-cr modifies and inactivates fluoroquinolones that possess a piperazinyl amine moiety, such as ciprofloxacin and norfloxacin, through N-acetylation fishersci.cawikidata.orgnih.govmims.com.
The aac(6′)-Ib-cr gene is frequently found on plasmids, contributing to the transferable nature of quinolone resistance uni.lumims.comciteab.com. Its presence alone typically results in reduced susceptibility rather than high-level resistance, but it can significantly increase the frequency of selection for chromosomal mutants upon exposure to fluoroquinolones uni.lunih.gov.
Mechanisms of Cross-Resistance to Other Antimicrobials
Resistance to this compound can lead to cross-resistance to other antimicrobial agents, particularly other quinolones and even different classes of antibiotics wikipedia.orgguidetopharmacology.org. This phenomenon is a significant concern in antimicrobial stewardship.
Studies have demonstrated co-resistance between this compound and other fluoroquinolones like enrofloxacin, where exposure to one can select for resistance to the other, often involving similar underlying resistance mechanisms such as specific single nucleotide polymorphisms (SNPs) in the gyrA gene wikipedia.org. For instance, Escherichia coli strains exposed to this compound or enrofloxacin have been observed to develop the same resistance-causing SNPs (S83L, D87G) in gyrA wikipedia.org.
Cross-resistance has also been observed with other quinolones, including oxolinic acid and nalidixic acid guidetopharmacology.org. Furthermore, the development of resistance to this compound can involve mechanisms like efflux pumps, which can expel a broad range of antimicrobial compounds, thereby conferring multidrug resistance citeab.comfishersci.ca. Research indicates that exposure to sub-inhibitory concentrations of quinolones can also increase resistance to non-quinolones fishersci.ca.
Influence of Sub-inhibitory Concentrations on Resistance Development
Exposure of bacteria to sub-inhibitory concentrations (sub-MICs) of antibiotics, including this compound, plays a critical role in the development and selection of antimicrobial resistance fishersci.caguidetopharmacology.org. These low concentrations, often encountered in environmental settings due to antimicrobial residues, can promote the emergence of resistant strains even without completely inhibiting bacterial growth fishersci.caguidetopharmacology.org.
Several mechanisms contribute to resistance development under sub-inhibitory conditions:
Selection of Pre-existing Mutants: Sub-MIC levels can select for pre-existing resistant mutants within a bacterial population, providing them with a selective advantage over susceptible strains guidetopharmacology.org.
De Novo Selection: Low concentrations can also drive the de novo selection of resistance, where new mutations arise and are favored guidetopharmacology.org.
Increased Mutation Rate: Quinolones, including this compound, can induce the bacterial SOS response, a stress response system that increases the mutation rate, thereby accelerating the emergence of new resistance mutations guidetopharmacology.org.
Horizontal Gene Transfer: Sub-inhibitory concentrations of antibiotics have been shown to stimulate horizontal gene transfer, such as plasmid conjugation, which facilitates the dissemination of resistance genes, including PMQR determinants, among bacterial populations fishersci.ca.
For example, exposure of Aeromonas salmonicida to low levels (0.1 mg/L) of this compound selected for low-level resistance mutants, with wild-type isolates having MICs ranging from 0.05 to 2 mg/L guidetopharmacology.org. These effects were linked to point mutations and changes in outer membrane proteins guidetopharmacology.org. The continuous discharge of antimicrobial residues at sub-inhibitory concentrations into aquatic environments is a significant factor in the prevalence of qnr genes among environmental bacteria, enabling these strains to develop higher levels of quinolone resistance over successive generations through additional chromosomal mutations citeab.comfishersci.ca.
Table 2: Impact of Sub-inhibitory Concentrations on Resistance
| Effect on Bacteria | Mechanism Involved | Example/Finding | Source |
| Selection of resistant mutants | Selective pressure favoring pre-existing resistant strains | Sub-MIC quinolones cause resistance selection guidetopharmacology.org | guidetopharmacology.org |
| De novo resistance emergence | Induction of new mutations | Sub-MIC quinolones cause de novo selection guidetopharmacology.org | guidetopharmacology.org |
| Increased mutation rate | SOS-inducing effects of quinolones | Quinolones increase mutation rate and emergence of new resistance mutations guidetopharmacology.org | guidetopharmacology.org |
| Promotion of horizontal gene transfer | Stimulation of plasmid conjugation | Sub-inhibitory concentrations of ciprofloxacin and levofloxacin promoted conjugation frequency of RP4 plasmid in E. coli | |
| Selection of qnr-carrying strains | Adaptive advantage in low antimicrobial environments | Sub-inhibitory concentrations select for qnr-carrying strains citeab.comfishersci.ca | citeab.comfishersci.ca |
Pharmacokinetics and Biotransformation of Flumequine
Metabolic Pathways and Metabolite Identification
Conjugation (e.g., glucuronic acid conjugates)
Conjugation reactions play a crucial role in enhancing the water solubility of flumequine and its metabolites, facilitating their excretion. This compound is primarily excreted in both urine and feces as glucuronide conjugates of the parent drug and its hydroxylated metabolite, 7-hydroxythis compound (B1201886). wikipedia.orgfao.org Enzymatic hydrolysis of extracts from kidney, muscle, fat, urine, and feces revealed that this compound and 7-hydroxythis compound were the major substances present, indicating their original presence as glucuronide conjugates. fao.org In humans, the principal metabolite of this compound was identified as an acid-hydrolyzable conjugate. psu.edu Although 7-hydroxythis compound is also excreted in a conjugated form, this accounts for a minor proportion, approximately 5%. psu.edu
The process of glucuronidation is a common and vital conjugative pathway in drug metabolism, leading to the formation of more polar and water-soluble products. uomustansiriyah.edu.iquoalfarahidi.edu.iqabdn.ac.ukuomus.edu.iq While glucuronide conjugates are predominantly eliminated via urine, those with a molecular mass exceeding 300 Da may also be significantly excreted through the biliary route. uoalfarahidi.edu.iquomus.edu.iq In mammals, this compound undergoes both oxidation and conjugation with glucuronic acid. researchgate.net
Other Metabolites (e.g., this compound ethyl ester)
Beyond hydroxylation and glucuronidation, other metabolites of this compound have been identified. In studies involving calf liver, additional unidentified residues were observed. Among these, a metabolite designated "ml" emerged as the predominant single metabolite 24 hours post-dosing and at subsequent time points. wikipedia.orgfao.org This metabolite "ml" was found in both free and protein-bound fractions and notably exhibited no antimicrobial activity. wikipedia.orgfao.org
In the context of environmental biodegradation, this compound ethyl ester has been identified as a common metabolite generated by various ligninolytic fungi, including Irpex lacteus, Dichomitus squalens, Trametes versicolor, Panus tigrinus, and Pleurotus ostreatus. ebi.ac.uknih.govresearchgate.netacs.org Among these fungal strains, Dichomitus squalens demonstrated the capacity to form the broadest spectrum of metabolites. ebi.ac.uknih.govresearchgate.netacs.org
Residual Antibacterial Activity of Metabolites
As previously noted, the metabolite "ml" isolated from calf liver did not exhibit any antimicrobial activity. wikipedia.orgfao.org In fungal biotransformation studies, the antibacterial activity observed in cultures of Panus tigrinus and Pleurotus ostreatus directly correlated with the remaining concentration of this compound. nih.govresearchgate.netacs.org However, a notable observation in Dichomitus squalens cultures was the persistence of significant antibacterial activity even after more than 90% of the this compound had been transformed, indicating the formation of other antibacterially active transformation products by this fungal strain. ebi.ac.uknih.govresearchgate.netacs.org
Table 1: Residual Antibacterial Activity of this compound Metabolites
| Metabolite | Relative Antibacterial Activity (vs. This compound) | Contribution to Overall Activity | Notes |
| This compound | 1 (Parent Drug) | Primary | |
| 7-hydroxythis compound | ~1/8 | Significant (due to higher excretion in urine) psu.edu | Major urinary metabolite psu.eduresearchgate.net |
| Metabolite "ml" (calf liver) | None | None | Found in calf liver, free and protein-bound wikipedia.orgfao.org |
| Dichomitus squalens transformation products | Active (even after >90% this compound transformed) ebi.ac.uknih.govresearchgate.netacs.org | Significant | Formed by specific fungal strain ebi.ac.uknih.govresearchgate.netacs.org |
Excretion Pathways (Renal and Biliary)
In aquatic species like sea bream, biliary excretion appears to be the predominant elimination route, characterized by high concentrations of radioactivity in the bile and a prolonged elimination phase compared to other tissues. researchgate.netresearchgate.net The presence of high this compound levels in the kidney and gills of sea bream shortly after administration also suggests the involvement of these organs in the initial phases of excretion. researchgate.net However, in channel catfish, renal excretion accounted for a comparatively minor cumulative elimination, only about 5% of the oral dose over a two-week period. researchgate.net
Influence of Physiological Factors on Pharmacokinetics (e.g., feeding status)
Physiological factors, such as feeding status, can significantly influence the pharmacokinetics of this compound. Research in broiler chickens demonstrated that the presence of feed markedly reduced the bioavailability of this compound from the gastrointestinal tract following a single oral dose, by at least 50%. nih.govbibliotekanauki.pl Specifically, non-fasted chickens exhibited a significant decrease in both the maximum plasma concentration (Cmax) and the area under the concentration-time curve from zero to infinity (AUC0→∞) when compared to fasted control groups. nih.govbibliotekanauki.pl
Table 2: Influence of Feeding Status on this compound Pharmacokinetics in Broiler Chickens (Single Oral Dose of 10 mg/kg BW)
| Group | Feeding Status | Cmax (µg/mL) ± SD | AUC0→∞ (µg·h/mL) ± SD | Bioavailability Impact |
| Group I (Control) | Fasted | 4.11 ± 1.68 | 18.17 ± 6.85 | Reference |
| Group II | Non-fasted | 2.13 ± 0.70 | 7.47 ± 2.41 | Reduced by at least 50% nih.govbibliotekanauki.pl |
Despite this, continuous administration of this compound via drinking water was found to mitigate the feed-induced reduction in absorption observed after a single oral dose. nih.govbibliotekanauki.pl Other physiological parameters, such as gastric emptying times and intestinal motility, which are influenced by postconceptional and postnatal age, also play a role in drug absorption. msdmanuals.comamegroups.org Furthermore, the composition of feed itself can impact gastric emptying rates; for instance, human milk and low-calorie formulas can accelerate gastric emptying compared to higher caloric density formulas or those rich in long-chain fatty acids. amegroups.org
Environmental Fate and Ecotoxicology of Flumequine
Environmental Persistence and Degradation
Flumequine is characterized as a pseudo-persistent compound, meaning it can remain active in environmental matrices for extended periods nih.gov. Its environmental mobility is generally low, as indicated by high Koc values. The compound's pKa of 6.5 suggests that it exists partially in an anionic form in the environment, which can influence its adsorption behavior. Volatilization from moist soil surfaces is not considered a significant fate process due to its low estimated Henry's Law constant.
Degradation in Water and Sediment
The degradation of this compound in aquatic environments is significantly influenced by the presence of light. In dark conditions, this compound exhibits slow degradation in water, with reported half-lives of 133.7 days in non-sterilized shrimp pond water and 106.1 days in sterilized samples. However, under illuminated conditions, the degradation rate increases considerably. Studies in aquaculture pond waters and sediment slurries showed this compound half-lives of 1.9-2.3 days in water and 3.6-6.4 days in sediment slurries when exposed to light. Photodegradation is notably faster in water compared to sediment slurries.
This compound demonstrates a strong affinity for solid matrices, adsorbing significantly to minerals and organic matter in both soil and sediments. Logarithmic distribution coefficients (Log Kd) for this compound in marine sediments range from 0.92 ± 0.25 to 1.36 ± 0.10, while logarithmic organic carbon-water (B12546825) partition coefficients (Log KOC) range from 2.44 ± 0.25 to 2.89 ± 0.10. This strong adsorption suggests a potential for accumulation in marine sediments. In deeper sedimentary layers, this compound can persist for over 300 days.
Table 1: this compound Half-Lives in Water and Sediment
| Environment (Condition) | Half-Life (Days) | Source |
| Shrimp Pond Water (Dark, Non-sterile) | 133.7 | |
| Shrimp Pond Water (Dark, Sterile) | 106.1 | |
| Pond Water (Illuminated) | 1.9-2.3 | |
| Sediment Slurry (Illuminated) | 3.6-6.4 | |
| Surface Sedimentary Layer | ≥ 60 | |
| Deeper Sedimentary Layers | > 300 |
Persistence in Soil
This compound is considered persistent in soil and has the potential to accumulate in specific soil types. Median degradation half-lives (DT50) for this compound, while varying with soil type, can be substantial. Predicted half-lives for fluoroquinolones, including this compound, in certain soils can extend up to 3.69 years.
Several soil characteristics influence the persistence and mobility of this compound. Organic matter, iron oxides, pH, and clay content are key factors that explain variations in both DT50 and the distribution coefficient (Kd). The presence of copper can significantly increase the accumulation of this compound in soils due to the formation of copper(II)-flumequine ternary surface complexes.
Photodegradation Pathways and Products
Light plays a crucial role in the degradation of this compound in the environment. Under illuminated conditions, this compound exhibits degradation half-lives ranging from 2.3 to 14.5 days. Advanced oxidation processes (AOPs), such as photocatalysis using UV/TiO2 and UV/TiO2/H2O2, have been shown to be effective in degrading this compound nih.gov. Complete removal of this compound (100%) has been achieved within 4 hours using N-doped TiO2 under simulated sunlight irradiation.
The primary reactive species involved in the photocatalytic degradation of this compound are photogenerated holes (h+) and hydroxyl radicals (•OH). In systems utilizing UV-activated trichloroisocyanuric acid (UV/TCCA), hydroxyl radicals (•OH) and chlorine monoxide radicals (•ClO) are identified as the dominant reactive species.
Photodegradation of this compound leads to the formation of various transformation products. In UV/peroxymonosulfate (PMS) systems, up to nineteen oxidation products have been identified, resulting from reactions such as hydroxylation, hydroxyl substitution, demethylation, decarboxylation/decarbonylation, and ring opening of the initial this compound molecule. Similarly, in UV/TCCA systems, degradation pathways include defluorination, decarbonylation, and chlorine substitution. Eight intermediates have been detected during photocatalytic degradation by N-doped TiO2. Notably, the degradation products resulting from fragmentation into smaller molecules often exhibit reduced ecotoxicity compared to the parent compound.
Biodegradation Studies (e.g., by ligninolytic fungi)
This compound is generally considered difficult to biodegrade naturally. Initial studies in dark conditions found no significant biodegradation of this compound in water and sediment samples collected from eel and shrimp farm ponds. However, research has highlighted the promising potential of ligninolytic fungi in the biotransformation of this compound in solution nih.govuni-freiburg.demdpi-res.comnih.gov.
Investigations into the biodegradation of this compound by various ligninolytic fungi have revealed differing transformation efficiencies. Highly efficient strains, such as Irpex lacteus, Dichomitus squalens, and Trametes versicolor, demonstrated the ability to transform over 90% of this compound within relatively short periods, ranging from 3 to 6 days nih.govuni-freiburg.demdpi-res.comnih.gov. In contrast, other fungal strains, including Panus tigrinus and Pleurotus ostreatus, required a longer duration, up to 14 days, to achieve over 90% removal of this compound nih.govuni-freiburg.demdpi-res.comnih.gov. Cunninghamella elegans has also been shown to transform this compound.
Table 2: this compound Transformation Efficiencies by Ligninolytic Fungi
| Fungal Strain | Transformation Efficiency (>90% this compound Removal) | Time Required | Source |
| Irpex lacteus | Highly Efficient | 3-6 days | nih.govuni-freiburg.demdpi-res.comnih.gov |
| Dichomitus squalens | Highly Efficient | 3-6 days | nih.govuni-freiburg.demdpi-res.comnih.gov |
| Trametes versicolor | Highly Efficient | 3-6 days | nih.govuni-freiburg.demdpi-res.comnih.gov |
| Panus tigrinus | Efficient | Up to 14 days | nih.govuni-freiburg.demdpi-res.comnih.gov |
| Pleurotus ostreatus | Efficient | Up to 14 days | nih.govuni-freiburg.demdpi-res.comnih.gov |
Analyses of the metabolites formed during fungal biotransformation of this compound have identified several key products. 7-Hydroxy-flumequine and this compound ethyl ester were commonly identified as metabolites produced by all the ligninolytic fungi studied nih.govuni-freiburg.demdpi-res.comnih.gov. Dichomitus squalens exhibited the most diverse metabolic activity, producing the largest variety of metabolites, with eight proposed structures nih.govuni-freiburg.demdpi-res.comnih.gov.
In studies involving Cunninghamella elegans, this compound was transformed into two diastereomers of 7-hydroxythis compound (B1201886) and 7-oxothis compound. The 7-hydroxythis compound diastereomers are known to possess less antimicrobial activity than the parent compound, this compound. While the antibacterial activity of the metabolite mixtures from less efficient fungi like P. tigrinus and P. ostreatus correlated with the residual this compound concentrations, a significant antibacterial activity persisted in D. squalens cultures despite over 90% this compound transformation, indicating the formation of antibacterially active transformation products by this strain nih.govuni-freiburg.demdpi-res.comnih.gov.
Genotoxicity and Carcinogenicity Research
In Vitro Genotoxicity Studies (e.g., Ames Test, HGPRT Test, Comet Assay)
In vitro studies evaluating the genotoxic potential of flumequine have generally shown negative results in standard assays. The Ames test, which assesses gene mutations in bacteria, has consistently shown this compound to be non-mutagenic. inchem.orginchem.orginchem.org Similarly, the HGPRT test, which detects gene mutations in mammalian cells, has also yielded negative results for this compound. inchem.orginchem.org
However, the Comet assay (also known as single-cell gel electrophoresis), which is used to detect DNA strand breaks, has provided some contrasting results. While some sources indicate consistently negative results for this compound in various in vitro genotoxicity assays inchem.org, other studies using the Comet assay in Chinese hamster lung (CHL/IU) cells have shown that this compound can induce dose-dependent DNA damage in vitro. oup.comnih.govoup.com
Table 1: Summary of In Vitro Genotoxicity Study Results for this compound
| Assay | Test Object | Results | Citation |
| Ames Test | S. typhimurium strains | Negative | inchem.orginchem.orginchem.org |
| HGPRT Test | Mouse L5178Y lymphoma cells | Negative | inchem.orginchem.org |
| Comet Assay | CHL/IU cells | Positive | oup.comnih.govoup.com |
In Vivo Genotoxicity Studies (e.g., Comet Assay in Liver, Chromosomal Aberrations)
In vivo genotoxicity studies have also produced varied findings, contributing to the complexity of understanding this compound's mechanism of action. Assays for chromosomal aberrations in mammalian cells in vivo, such as in rat bone marrow, have generally shown negative results for this compound. inchem.orginchem.orginchem.orgwho.int
The in vivo Comet assay, applied to various tissues, has provided evidence of DNA damage under certain conditions. While some reviews state that this compound produced consistently negative results in vivo genotoxicity assays inchem.orgwho.int, other studies using the Comet assay have detected DNA strand breaks. Specifically, this compound induced dose-dependent DNA damage in the stomach, colon, and urinary bladder of adult mice at 3 hours post-administration, though not at 24 hours. nih.gov DNA damage was also noted in the regenerating liver and the livers of infant mice at the 3-hour time point. nih.gov Sporadic DNA strand breaks in the liver of adult mice have also been observed in a Comet assay. inchem.orgoup.comwho.int However, the significance and extent of this damage in adult mouse liver have been considered marginal by some evaluations, particularly in the absence of necrosis. inchem.org
Further in vivo studies, such as the unscheduled DNA synthesis (UDS) test in rat liver cells, have yielded negative results, indicating that this compound may not interact directly with liver DNA to cause this type of damage. inchem.org
Carcinogenicity Studies in Animal Models (e.g., mice, rats)
Carcinogenicity studies in animal models have revealed species- and sex-specific effects. Long-term studies in rats have generally shown no carcinogenic effects associated with this compound administration. inchem.orginchem.orgnih.gov
In contrast, studies in mice, particularly CD-1 mice, have demonstrated a dose-related increase in the incidence of liver tumors. inchem.orginchem.orgwho.int This tumorigenic effect was observed at doses greater than 100 mg/kg body weight per day and was significantly higher in male mice compared to female mice. inchem.orgwho.int The incidence of liver tumors in mice paralleled observed hepatotoxic changes. inchem.orgwho.int
Table 2: Summary of Carcinogenicity Study Results for this compound
| Species | Sex | Observed Effect | Target Organ | Citation |
| Rat | Male, Female | No carcinogenic effects | - | inchem.orginchem.orgnih.gov |
| Mouse | Male | Increased liver tumors | Liver | inchem.orginchem.orgwho.int |
| Mouse | Female | Lower incidence of liver tumors compared to males | Liver | inchem.orgwho.int |
Elucidation of Tumorigenicity Mechanisms (Genotoxic vs. Non-Genotoxic)
The mechanism by which this compound induces liver tumors in mice has been a subject of investigation, with evidence supporting both genotoxic and non-genotoxic possibilities, although the latter has been more widely accepted historically. inchem.orgwho.int
Initially, based on consistently negative results in standard genotoxicity assays, this compound was generally considered a non-genotoxic carcinogen, with its tumorigenic activity attributed primarily to tumor promotion rather than initiation. inchem.orgoup.comwho.int
Role of DNA Strand Breaks in Tumor Initiation
More recent studies, particularly those utilizing the Comet assay, have provided evidence suggesting a potential for this compound to induce DNA strand breaks, which could contribute to tumor initiation. oup.comnih.govwho.int While standard genotoxicity tests were negative, the induction of DNA strand breaks in the Comet assay, even sporadically in adult mouse liver or more prominently in regenerating or infant liver, raises the possibility of a genotoxic component to its carcinogenicity. inchem.orgoup.comnih.govwho.int Some research suggests that this compound's ability to induce DNA strand breaks may be related to its inhibitory effects on eukaryotic topoisomerase II, an enzyme involved in DNA unwinding and duplication. wikipedia.orgoup.comnih.govwikidata.orgsigmaaldrich.cn Inhibition of topoisomerase II can lead to DNA strand breaks. oup.comsigmaaldrich.cn
Despite these findings, some evaluations have noted the limitations of the Comet assay and considered that the results alone might not fully substantiate a genotoxic mechanism for the observed hepatocarcinogenicity. who.int
Association with Hepatotoxic Changes and Cell Proliferation
A significant body of evidence supports a non-genotoxic mechanism involving hepatotoxicity and subsequent increased cell proliferation. inchem.orginchem.orgnih.govniph.go.jp this compound has been shown to cause dose-related hepatotoxic effects in mice, including hepatocellular degeneration and focal necrosis. inchem.orgwho.intinchem.orgnih.gov The severity of these lesions has been observed to parallel the incidence of liver tumors. inchem.orginchem.org
The prevailing hypothesis for the non-genotoxic mechanism is that this compound-induced hepatotoxicity leads to cell death (necrosis), which in turn stimulates compensatory cell proliferation as the liver attempts to regenerate. inchem.orgwho.intinchem.org This sustained increase in cell division can increase the likelihood of spontaneous mutations or the fixation of existing DNA damage, ultimately leading to tumor formation. inchem.orgwho.int Studies have shown increased numbers of mitosis in hepatocytes of mice treated with this compound, consistent with increased cell proliferation. nih.gov Additionally, altered cell foci, considered an intermediary step in hepatotoxicity-induced liver tumorigenicity, have been observed in this compound-treated animals. inchem.orgnih.gov Oxidative damage to DNA, indicated by increased levels of 8-hydroxy-2'-deoxyguanosine (B1666359) adducts, has also been suggested as a potential contributing factor associated with hepatotoxicity and cell proliferation in this compound hepatocarcinogenesis. inchem.orgnih.gov
While the role of hepatotoxicity and cell proliferation is strongly supported, the potential contribution of DNA strand breaks and a possible initiating activity cannot be entirely dismissed based on the Comet assay results. inchem.orginchem.orgoup.comwho.int However, some regulatory evaluations have concluded that the available data support a non-genotoxic, threshold-based mechanism for tumor formation in the mouse liver, primarily driven by hepatotoxicity-induced necrosis-regeneration cycles. inchem.orgwho.int
Table 3: Proposed Mechanisms of this compound Tumorigenicity
| Mechanism | Key Features | Supporting Evidence |
| Non-Genotoxic | Hepatotoxicity, hepatocellular degeneration and necrosis, compensatory cell proliferation, oxidative DNA damage (secondary to toxicity) | Parallel incidence of hepatotoxicity and tumors, increased mitosis, altered cell foci, increased 8-OHdG adducts inchem.orgwho.intinchem.orgnih.govniph.go.jp |
| Potential Genotoxic | Induction of DNA strand breaks, inhibition of topoisomerase II | Positive results in Comet assay (in vitro and in vivo under specific conditions), inhibition of eukaryotic topoisomerase II |
Immunomodulatory Effects of Flumequine
Effects on Humoral Immune Response (e.g., Antibody Production)
The humoral immune response is primarily mediated by antibodies, which are produced by B cells and play a crucial role in neutralizing extracellular microorganisms and preventing the spread of intracellular infections. nih.gov Studies have demonstrated that flumequine can positively influence this arm of the immune system. In broiler chicks vaccinated against Newcastle Disease Virus (NDV), those treated with this compound exhibited significantly higher mean haemagglutination inhibition (HI) antibody titers compared to chicks that received enrofloxacin (B1671348) or were left untreated. pjlss.edu.pk This suggests that this compound may enhance the capacity for antibody production, thereby contributing to a more robust humoral immune response. In contrast, cyclophosphamide (B585) treatment was observed to interfere with HI antibody production against NDV. pjlss.edu.pk
Effects on Cellular Immune Response (e.g., Lymphoid Cell Proliferation)
This compound has been shown to impact cellular immune responses, particularly through its influence on lymphoid cell proliferation. In European eels (Anguilla anguilla), treatment with this compound led to an enhanced proliferation of lymphoid cells, as evidenced by in vivo lymphocyte stimulation assays. wur.nl This enhanced proliferation was observed even for cells that were likely surface immunoglobulin negative. wur.nl
However, the effects can vary depending on the species and administration regimen. In carp, administration of this compound at a dose of 12 mg/kg, given four times every two days, resulted in a decrease in the percentage of lymphocytes and an increase in neutrophils in the peripheral blood. researchgate.net Despite this, the study indicated a stimulating effect of this compound on B lymphocytes, with increased activity after stimulation with lipopolysaccharide (LPS) and a reduction after concanavalin (B7782731) A (Con A) in the four-times administration group. researchgate.net
More broadly, fluoroquinolones, including this compound, are known to influence cytokine synthesis. They can superinduce in vitro interleukin 2 synthesis while inhibiting the synthesis of interleukin 1 and tumor necrosis factor (TNF)alpha. Additionally, they significantly enhance the synthesis of colony-stimulating factors (CSF). nih.gov These effects on cytokine responses can modulate both cellular and humoral immunity in vivo. nih.gov Some fluoroquinolones have also been observed to enhance hematopoiesis by increasing CSF concentrations in the lung and bone marrow. nih.gov
Impact on Host Resistance to Pathogens (e.g., Anguillicola crassus)
Beyond its direct antimicrobial action, this compound contributes to host resistance against pathogens through its immunomodulatory effects. A notable example is its impact on European eels challenged with the parasitic nematode Anguillicola crassus. Studies showed that this compound-treated eels demonstrated improved protection against this parasite, a benefit that appeared to be linked to a modulation of the cellular immune response. wur.nlscispace.comwur.nlnih.gov
Furthermore, in broiler chicks, this compound treatment provided complete protection (100%) against challenge with virulent Newcastle Disease Virus (NDV), highlighting its role in enhancing host resistance to viral pathogens. pjlss.edu.pk
Comparison with Other Fluoroquinolones (e.g., Enrofloxacin)
However, in vitro comparisons of antibacterial activity reveal differences. Studies testing the in vitro activity of this compound against various bacterial strains, including Pasteurella multocida, Pasteurella haemolytica, Salmonella dublin, Salmonella typhimurium, and Escherichia coli, demonstrated that enrofloxacin and ciprofloxacin (B1669076) generally exhibited higher in vitro activity. For instance, the minimum inhibitory concentration 50% (MIC50) for enrofloxacin and ciprofloxacin was ≤ 0.008 µg/ml for these pathogens, whereas this compound's MIC50 ranged from 0.25 to 1 µg/ml. nih.gov
Despite differences in direct antibacterial potency, there is evidence of co-resistance between this compound and enrofloxacin. Exposure to either this compound or enrofloxacin can lead to similar proportions of E. coli strains becoming resistant to both antibiotics. biorxiv.org This suggests shared resistance mechanisms or cross-selection.
Enrofloxacin itself has immunomodulatory effects; for example, it can modulate the composition of circulating lymphocytes in pigs, leading to a significant decrease in CD8+ cells and a corresponding increase in the CD4/CD8 ratio. researchgate.net Structurally, enrofloxacin and ciprofloxacin differ by an ethyl group at the 4'-position of the piperazine (B1678402) ring in enrofloxacin, while this compound lacks a piperazine ring altogether. mdpi.com
Table 1: vs. Enrofloxacin in NDV Vaccinated Broiler Chicks
| Parameter | This compound Treated | Enrofloxacin Treated | Untreated Control | Cyclophosphamide Treated |
| Mean Body Weights | Higher pjlss.edu.pk | Lower than this compound and Untreated pjlss.edu.pk | — | Lower than antibiotic-treated and untreated pjlss.edu.pk |
| Feed Conversion Ratio | Better pjlss.edu.pk | — | — | — |
| NDV HI Antibody | Higher pjlss.edu.pk | — | — | Interfered with HI antibody production pjlss.edu.pk |
| Overall Mortality (post-challenge) | Lower pjlss.edu.pk | — | — | Maximum pjlss.edu.pk |
| Protection against virulent NDV challenge | 100% pjlss.edu.pk | — | — | Extremely high post-challenge mortality pjlss.edu.pk |
| Lymphoid Organs | No detrimental effects pjlss.edu.pk | — | — | Temporary or permanent damage pjlss.edu.pk |
Table 2: In Vitro Activity (MIC50) Comparison of this compound and Other Fluoroquinolones
| Antibiotic | P. multocida (µg/ml) nih.gov | P. haemolytica (µg/ml) nih.gov | S. dublin (µg/ml) nih.gov | S. typhimurium (µg/ml) nih.gov | E. coli (µg/ml) nih.gov |
| This compound | 0.25 | 1 | 0.5 | 0.5 | 0.5 |
| Enrofloxacin | ≤ 0.008 | ≤ 0.008 | ≤ 0.008 | ≤ 0.008 | ≤ 0.008 |
| Ciprofloxacin | ≤ 0.008 | ≤ 0.008 | ≤ 0.008 | ≤ 0.008 | ≤ 0.008 |
Analytical Methodologies for Flumequine Detection and Quantification
Method Validation and Performance Characteristics (e.g., sensitivity, reliability, recovery, limits of quantification)
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate data. For the detection and quantification of flumequine in various matrices, validation typically involves assessing parameters such as sensitivity, reliability (precision), recovery (trueness), linearity, and limits of detection (LOD) and quantification (LOQ). These parameters demonstrate the method's performance and its ability to consistently measure this compound at relevant concentrations in specific sample types.
High-performance liquid chromatography (HPLC), often coupled with fluorescence detection (FLD) or mass spectrometry (MS/MS), is a widely used technique for this compound analysis, and validation studies for these methods have been reported for various matrices, including animal tissues, feed, water, and environmental samples.
Validation studies often follow guidelines set by regulatory bodies such as the European Commission (e.g., Decision 2002/657/EC) or the European Medicines Agency (EMA) researchgate.netpan.pluchile.cl. Key performance characteristics evaluated include:
Sensitivity: Assessed through the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision iupac.orgtandfonline.comresearchgate.net. These limits vary depending on the matrix and the specific analytical method used. For instance, an HPLC method with fluorescence detection for this compound in shrimp muscle reported an LOQ of 0.5 µg/kg fao.org. For this compound enantiomers in water and sediment, LODs were reported as 2.5 µg/L and 5.0 µg/kg, respectively, with corresponding LOQs of 8.0 µg/L and 15.0 µg/kg researchgate.netnih.gov. In poultry litter, an HPLC-MS/MS method showed LOQ values between 26.85 and 62.58 µg/kg for this compound and other antibiotics uchile.cl. An LC-MS/MS method for multiple fluoroquinolones, including this compound, in turkey matrices reported LOQs ranging from 1.2 to 118.8 µg/kg across different tissues researchgate.net. In animal drinking water, an HPLC-DAD method presented LOD and LOQ values for this compound ranging from 3.5 to 6.5 µg/L and 4.4 to 8.2 µg/L, respectively pan.pl. For this compound in meats, an HPLC method with fluorescence detection validated LOD at 0.005 mg/kg and LOQ at 0.017 mg/kg koreascience.kr.
Reliability (Precision): Evaluated by assessing the repeatability (intra-day precision) and reproducibility (inter-day or within-laboratory precision) of the method uchile.cliupac.org. Precision is typically expressed as the relative standard deviation (RSD). Studies have shown good precision for this compound analysis methods. For example, a method for this compound enantiomers in water and sediment reported RSDs of 13.1% or below for recoveries, with intra-day precision ranging from 5.1% to 12.2% and inter-day precision from 4.5% to 16.4% nih.gov. An HPLC-MS/MS method for poultry litter showed intra-laboratory reproducibility RSD lower than 25% and repeatability RSD lower than reproducibility uchile.cl. For this compound in marine sediments, coefficients of variation for repeatability and intermediate precision were less than 10% nih.gov. An LC-MS/MS method for antibiotics in animal feed, including this compound, reported inter-day precision in the range of 4.0% to 11.1% nih.gov.
Recovery (Trueness): Determined by spiking blank matrix samples with known concentrations of this compound and calculating the percentage of the analyte recovered by the method iupac.org. Acceptable recovery ranges are typically defined by regulatory guidelines. Recoveries for this compound analysis methods have generally been found to be satisfactory. A method for this compound enantiomers in water and sediment showed mean recoveries ranging from 69.9% to 84.6% researchgate.netnih.gov. In poultry litter, recovery rates for this compound and other analytes ranged from 93% to 108% uchile.cl. A method for this compound in food samples using post-column derivatization with terbium(III) reported recoveries between 95.0% and 103.8% nih.gov. For this compound in marine sediments, the recuperation rate was above 86% nih.gov. An LC-MS/MS method in turkey matrices showed extraction rates greater than 70% for fluoroquinolones, although this compound recovery was slightly higher than 110% in some matrices researchgate.net. Recoveries in fortified meats using an HPLC method ranged from 90.8% to 101.1% koreascience.kr. In animal drinking water, recoveries were higher than 82% pan.pl.
Linearity: Assessed by analyzing a series of standards at different concentrations to establish the range over which the method provides a linear response proportional to the analyte concentration iupac.org. Calibration curves for this compound analysis methods typically show good linearity, with high correlation coefficients (R² > 0.99) nih.govkoreascience.krresearchgate.net. For example, an HPLC method for meats showed high linearity with an r² of 0.9979 koreascience.kr. A chiral HPLC-MS method for this compound enantiomers showed linear calibration curves with correlation coefficients of 0.9822–0.9988 nih.gov.
Limits of Quantification (LOQ): As mentioned under sensitivity, the LOQ is a crucial validation parameter, indicating the lowest concentration at which this compound can be reliably quantified. Different studies report varying LOQ values depending on the matrix and method sensitivity researchgate.netpan.pluchile.clresearchgate.netfao.orgnih.govkoreascience.krnih.govresearchgate.net.
Detailed research findings on method validation provide specific data on these performance characteristics for different analytical approaches and matrices. These data are essential for demonstrating the fitness-for-purpose of a method for routine analysis or regulatory control.
Table 1: Summary of Selected this compound Method Validation Parameters
| Matrix | Analytical Method | LOD | LOQ | Recovery (%) | Precision (RSD%) | Linearity (R²) | Source |
| Shrimp muscle | HPLC-FLD | Not specified | 0.5 µg/kg | Not specified | Not specified | Not specified | fao.org |
| Shrimp | HPLC-FLD | 7 µg/kg | 75 µg/kg | 56.9-71.0 (Fish) | Not specified | >0.9913 | researchgate.net |
| Turkey matrices | LC-MS/MS | Not specified | 1.2 - 118.8 µg/kg (across matrices) | >70% (Extraction) | Within required | Within required | researchgate.net |
| Poultry Litter | HPLC-MS/MS | 8.95 - 20.86 µg/kg | 26.85 - 62.58 µg/kg | 93 - 108 | <25 (Intra-lab) | Linear | uchile.cl |
| Water (Enantiomers) | Chiral HPLC-MS/MS | 2.5 µg/L | 8.0 µg/L | 69.9 - 84.6 | 4.5 - 16.4 | 0.9822–0.9988 | researchgate.netnih.gov |
| Sediment (Enantiomers) | Chiral HPLC-MS/MS | 5.0 µg/kg | 15.0 µg/kg | 69.9 - 84.6 | 4.5 - 16.4 | 0.9822–0.9988 | researchgate.netnih.gov |
| Food Samples | LC-Terbium(III) FL/TR | 0.055 - 15 ng/mL (depending on mode) | Not specified (Dynamic range given) | 95.0 - 103.8 | ≤ 5.1 | Linear | nih.gov |
| Meats | HPLC-FLD | 0.005 mg/kg | 0.017 mg/kg | 90.8 - 101.1 | Not specified | 0.9979 | koreascience.kr |
| Animal Drinking Water | HPLC-DAD | 3.5 - 6.5 µg/L | 4.4 - 8.2 µg/L | >82 | <14.5 (CV) | Linear | pan.pl |
| Animal Feed | LC-MS/MS | 30 µg/kg | 75 µg/kg | Not specified | 4.0 - 11.1 | >0.95 | nih.gov |
| Marine Sediments | HPLC-DAD/FLD | Not specified | 5 ng/g | >86 | <10 | Linear | nih.gov |
Note: LOD and LOQ values can vary significantly based on the matrix, sample preparation, and detection method.
The data presented in validation studies demonstrate that various analytical methods for this compound are capable of achieving performance characteristics suitable for their intended applications, whether for residue monitoring in food products, environmental analysis, or other relevant areas. The choice of method depends on the required sensitivity, the matrix complexity, and the available instrumentation.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 3371 |
Structure Activity Relationships and Synthetic Advances
Correlating Structural Modifications with Antimicrobial Activity
The antimicrobial potency and spectrum of quinolone antibiotics like Flumequine are profoundly influenced by their molecular architecture. The core structure, a 4-oxo-1,4-dihydroquinoline, is essential for its activity, but specific substitutions at various positions on this scaffold dictate the compound's efficacy and properties.
Key structural features governing this compound's activity include:
The C3 Carboxylic Acid: The carboxylic acid group at the C3 position is crucial for binding to the DNA gyrase enzyme. Modifications at this site, such as replacing it with a bioisosteric fused heterocyclic ketone, have been explored to alter biological activity. nih.gov
The C7 Position: Modifications at the C7 position significantly impact the potency, spectrum, and pharmacokinetics of quinolones. researchgate.netnih.gov The introduction of different heterocyclic rings, such as piperazine (B1678402) or pyrrolidine, can enhance activity against Gram-positive bacteria. researchgate.netorientjchem.org The steric bulk of the C7 substituent also plays a role in modulating the drug's properties. researchgate.net
Stereochemistry: this compound possesses a chiral center, resulting in two enantiomers, S-(−)-Flumequine and R-(+)-Flumequine. nih.govnih.gov Studies have indicated that these enantiomers can exhibit significant differences in antibacterial activity, a common trait among chiral fluoroquinolones. nih.govnih.gov
| Position of Modification | Structural Change | Impact on Antimicrobial Activity |
|---|---|---|
| N1 | Substitution (e.g., with cyclopropyl) | Influences overall potency. researchgate.netnih.gov |
| C3 | Carboxylic acid group | Essential for binding to DNA gyrase. nih.gov |
| C7 | Heterocyclic substituents (e.g., piperazine) | Affects potency, spectrum, and pharmacokinetics. researchgate.netorientjchem.org |
| Chiral Center | S- vs. R-enantiomer | Enantiomers exhibit different levels of antibacterial activity. nih.govnih.gov |
Molecular Modeling and Computational Chemistry (e.g., Molecular Docking with DNA Gyrase)
Computational chemistry, particularly molecular docking, has become an indispensable tool for understanding the interactions between fluoroquinolones and their bacterial targets at a molecular level. nih.gov This approach allows researchers to predict the binding geometries of a ligand (like this compound) with a target protein of a known three-dimensional structure, such as DNA gyrase or topoisomerase II. researchgate.net
The primary target of this compound is the bacterial DNA gyrase, a type II topoisomerase that controls the topological state of DNA. wikipedia.orgnih.gov Molecular docking studies simulate how this compound and its analogues fit into the binding pocket of this enzyme. These simulations help to elucidate the key interactions, such as hydrogen bonds and van der Waals forces, between the drug molecule and the amino acid residues of the enzyme. researchgate.net
For instance, a docking study of this compound with human topoisomerase II beta revealed a binding energy of -8.79 kcal/mol, forming a hydrogen bond with the amino acid residue ARG820. nih.gov Such studies are crucial for the rational design of new derivatives with improved binding affinity and, consequently, enhanced inhibitory activity. nih.gov The process typically involves preparing the 3D structures of both the ligand (this compound derivative) and the protein target (DNA gyrase), followed by computational algorithms that explore possible binding modes and score them based on binding energy. mdpi.com
| Compound | Target Enzyme | Key Interacting Residue | Binding Energy (kcal/mol) |
|---|---|---|---|
| This compound | Human Topoisomerase II beta | ARG820 | -8.79 nih.gov |
| Finafloxacin | Human Topoisomerase II beta | ARG820 | -8.92 nih.gov |
| Ciprofloxacin (B1669076) | Human Topoisomerase II beta | ASP479 | -9.62 nih.gov |
| Sarafloxacin | Human Topoisomerase II beta | ASP479 | -10.78 nih.gov |
Synthesis of Novel this compound Derivatives and Analogues
The synthesis of new this compound derivatives is driven by the quest for compounds with improved antimicrobial properties. Chemical synthesis allows for precise modifications of the core fluoroquinolone scaffold to explore the structure-activity relationships discussed previously.
A common synthetic route for quinolone derivatives starts with a substituted aniline, such as 3-chloro-4-fluoroaniline. orientjchem.org This starting material can be reacted with diethyl ethoxymethylenemalonate and then cyclized by heating in diphenyl ether to form the core quinolone ring structure. orientjchem.org Subsequent reactions can introduce various substituents at the N-1 and C-7 positions. orientjchem.orgorientjchem.org
For example, N-1 alkyl or aryl derivatives can be synthesized by reacting the quinolone ester with the appropriate chloride (e.g., p-toluenesulfonyl chloride, acetyl chloride) in the presence of anhydrous potassium carbonate and a solvent like DMF. orientjchem.org Modifications at the C-3 position have also been investigated, such as the bioisosteric replacement of the carboxylic acid group with fused heterocyclic α,β-unsaturated ketones. nih.gov This is achieved through multi-step reactions, including condensation with substituted benzaldehydes. nih.gov These synthetic efforts have led to the creation of extensive libraries of novel fluoroquinolone analogues, enabling a deeper understanding of their therapeutic potential. orientjchem.orgnih.gov A patented process for preparing this compound itself involves reacting 4-fluoroaniline (B128567) with crotonaldehyde, followed by cyclization and saponification steps. google.com
Future Research Directions and Unanswered Questions
Comprehensive Understanding of Environmental Transport and Bioaccumulation
Research indicates that Flumequine can be released into the environment, particularly from intensive aquaculture where it is widely used. mdpi.comtorvergata.it this compound is considered quite persistent in the environment, with a reported half-life of approximately 150 days in surface sediment. torvergata.it Its low water solubility suggests it is not highly mobile in soil, but spillage is unlikely to penetrate soil. fishersci.befishersci.com Studies have shown that aquatic organisms, such as the bryophyte Fontinalis antipyretica, can accumulate this compound from freshwater environments, with bioaccumulation factors ranging between 75 and 450. researchgate.netnih.gov this compound has also been detected in wastewater and river water. mdpi.comacs.org While some studies suggest a low potential for bioconcentration in aquatic organisms based on its log Kow, the observed accumulation in bryophytes highlights the need for a more comprehensive understanding of its transport and bioaccumulation in diverse environmental compartments and organisms. nih.govnih.gov Further research is needed to fully elucidate the pathways of this compound through different ecosystems, its persistence in various matrices (water, sediment, soil, and tissues), and its potential for trophic transfer and long-term accumulation in various species.
Long-term Epidemiological Studies on Resistance Development
The use of quinolones, including this compound, in veterinary medicine has been linked to the development of resistance in both animal and potentially human pathogens. ontosight.airesearchgate.net Resistance can emerge through chromosomal mutations in target genes like gyrA and parE, and also through mechanisms like efflux pumps. nih.govmdpi.com Studies have shown that this compound treatment can lead to an increase in the prevalence of quinolone-resistant bacteria, such as Aeromonas spp. in rainbow trout farms and Escherichia coli in broilers. researchgate.nettandfonline.com Low concentrations of this compound can even induce phenotypic resistance. biorxiv.org While the link between veterinary use and resistance in human pathogens is a significant concern, long-term epidemiological studies are needed to fully assess the impact of this compound use patterns on the broader landscape of antimicrobial resistance. These studies should track resistance trends in various bacterial populations across different geographical areas and animal production systems, and investigate the potential for transmission of resistant strains or resistance genes between animal and human populations. researchgate.net
Deeper Insights into Immunomodulatory Mechanisms
Research has begun to explore the effects of this compound on the immune system, particularly in fish. Studies in European eel (Anguilla anguilla) have indicated that this compound can affect peripheral blood leukocytes, influencing different cell populations and increasing the activity of adherent cells. ru.nl It has also been observed to enhance the proliferation of lymphoid cells and potentially improve protection against parasitic challenge in eels. wur.nl In broiler chicks, this compound used as a growth promoter was associated with higher antibody levels against Newcastle disease virus vaccination and improved performance. pjlss.edu.pk While these findings suggest potential immunomodulatory effects, the underlying mechanisms are not yet fully understood. Future research should aim to delve deeper into the specific pathways and cellular targets through which this compound interacts with the immune system in various species, including mammals. This could involve detailed studies on cytokine production, immune cell function, and the molecular signaling pathways involved.
Development of Novel Analytical Techniques for Trace Residues
Accurate and sensitive detection of this compound residues in various matrices is essential for environmental monitoring, food safety, and understanding its pharmacokinetics. Existing methods for analyzing this compound often involve techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. fao.orgresearchgate.net While these methods can achieve low detection limits, there is a continuous need for the development of novel analytical techniques that offer improved sensitivity, specificity, and efficiency for detecting trace residues in complex samples like wastewater, animal tissues, and environmental matrices. nih.govanalis.com.mytandfonline.com Research into advanced techniques such as UHPLC-MS/MS and synchronous fluorescence spectrometry combined with sensitization methods shows promise for the simultaneous and rapid determination of this compound and other antibiotic residues at very low concentrations. nih.govtandfonline.com Future work should focus on validating and implementing these novel methods for routine monitoring and research purposes.
Further Investigation into Genotoxic and Carcinogenic Mechanisms
The genotoxic and carcinogenic potential of this compound has been a subject of evaluation. While some early studies suggested a non-genotoxic, threshold-based mechanism for liver tumor formation in mice, newer research has presented evidence suggesting a potential role for genotoxic effects, including the induction of DNA strand breaks. inchem.orgoup.comfsc.go.jpnih.govnih.govinchem.org this compound has shown dose-dependent DNA damage in certain tissues of mice. oup.comnih.gov However, other studies in transgenic mice specifically designed to detect mutations did not find significant increases in mutation rates or oxidative DNA damage in the liver, suggesting that DNA damage might be repaired or that this compound primarily acts as a tumor promoter in the liver. fsc.go.jpnih.gov The mechanism of this compound-induced tumorigenesis, particularly the interplay between hepatotoxicity, DNA damage, and tumor promotion, requires further detailed investigation to fully clarify its genotoxic and carcinogenic potential and to determine if a genotoxic mechanism is involved in liver tumor formation. inchem.orgoup.comfsc.go.jpinchem.org
Exploration of this compound's Broader Biological Activities beyond Antimicrobial Effects (e.g., anti-vitiligo potential)
Beyond its well-known antimicrobial activity, there is emerging interest in exploring other potential biological activities of this compound. Recent research has indicated that this compound may have effects on melanogenesis. Studies in B16F10 cells and zebrafish larvae showed that this compound significantly increased melanin (B1238610) content by activating signaling pathways involving p38 MAPK and JNK. researchgate.netnih.govnih.gov These findings suggest a potential for this compound as an anti-vitiligo agent, as low concentrations were shown to stimulate melanin production. researchgate.netnih.gov This highlights the potential for exploring this compound's broader biological activities through further research. Future studies could investigate other potential therapeutic applications or biological effects of this compound that are independent of its antimicrobial mechanism, potentially uncovering novel uses for this compound.
Q & A
Q. What experimental methodologies are recommended to investigate Flumequine’s mechanism of action against bacterial topoisomerases?
this compound inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA replication. To study this, researchers should employ:
- Enzyme inhibition assays (e.g., supercoiling assays for gyrase activity) .
- MIC (Minimum Inhibitory Concentration) testing across bacterial strains to correlate enzyme inhibition with bactericidal effects .
- Crystallography or molecular docking simulations to analyze this compound’s binding affinity to target enzymes .
Q. How can researchers standardize MIC testing for this compound to ensure reproducibility across studies?
- Use CLSI or EUCAST guidelines for broth microdilution or agar dilution methods, ensuring consistent inoculum preparation (e.g., 5 × 10⁵ CFU/mL) .
- Include quality control strains (e.g., E. coli ATCC 25922) to validate assay conditions .
- Report MIC ranges (e.g., 0.06–32 μg/mL for Salmonella spp.) with statistical outliers noted .
Q. What in vitro models are suitable for assessing this compound’s efficacy against Gram-negative pathogens?
- Time-kill kinetics assays in Mueller-Hinton broth to determine bactericidal vs. bacteriostatic effects .
- Biofilm disruption studies using microtiter plates with crystal violet staining to quantify biomass reduction .
- Intracellular infection models (e.g., macrophages infected with Salmonella) to evaluate tissue penetration .
Advanced Research Questions
Q. How can contradictory data on this compound’s cross-resistance with other fluoroquinolones be resolved?
- Perform genomic analysis of resistant isolates (e.g., sequencing gyrA and parC mutations) to identify resistance mechanisms .
- Use regression models to correlate MIC values of this compound with other fluoroquinolones (e.g., enrofloxacin) and control for confounding variables like efflux pump activity .
- Conduct complementary in vivo studies (e.g., murine infection models) to validate in vitro resistance patterns .
Q. What experimental designs address this compound’s variable pharmacokinetics in aquatic vs. mammalian models?
- Comparative pharmacokinetic studies : Measure parameters like clearance (e.g., 0.024 L/h·kg in cod vs. 0.14 L/h·kg in wrasse) and elimination half-life (22.8–75 hours) across species .
- Tissue distribution analysis via HPLC-MS in target organs (e.g., liver, kidney) to assess accumulation risks .
- Dose-response modeling to optimize dosing regimens for veterinary applications while minimizing resistance .
Q. How can researchers reconcile discrepancies in this compound’s efficacy against mycoplasma species lacking cell walls?
- Design combination therapy experiments with tetracyclines (e.g., doxycycline) to evaluate synergistic effects .
- Use transcriptomic profiling to identify mycoplasma stress responses (e.g., upregulated efflux pumps) under this compound exposure .
- Apply fractional inhibitory concentration (FIC) indices to quantify interactions between this compound and other antibiotics .
Q. What statistical approaches are recommended for analyzing this compound’s contribution to antimicrobial resistance (AMR) in mixed bacterial populations?
- Multivariate regression to assess AMR risk factors (e.g., agricultural use, dosing frequency) .
- Longitudinal metagenomic sequencing of environmental samples to track resistance gene dissemination (e.g., qnr variants) .
- Monte Carlo simulations to model AMR emergence probabilities under different exposure scenarios .
Methodological Guidance for Data Interpretation
Q. How should researchers handle variability in this compound’s MIC data across studies?
- Meta-analysis of published MIC datasets with subgroup stratification by bacterial species, growth media, and incubation conditions .
- Sensitivity analysis to identify methodological variables (e.g., pH, cation concentration) impacting MIC reproducibility .
Q. What criteria define this compound’s "clinically relevant" resistance in veterinary research?
- Epidemiological cutoff values (ECOFFs) derived from wild-type bacterial populations to distinguish acquired resistance .
- Clinical breakpoints adjusted for species-specific pharmacokinetics (e.g., higher thresholds in fish due to prolonged elimination) .
Cross-Disciplinary and Regulatory Considerations
Q. How can researchers navigate regulatory challenges in studying this compound’s off-label use in human medicine?
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